molecular formula C25H30O13 B12435602 4-[2-[3-(3,4-dihydroxyphenyl)prop-2-enoyloxy]ethyl]-3-ethenyl-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-5-carboxylic acid

4-[2-[3-(3,4-dihydroxyphenyl)prop-2-enoyloxy]ethyl]-3-ethenyl-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-5-carboxylic acid

Cat. No.: B12435602
M. Wt: 538.5 g/mol
InChI Key: ZPEFYJBGAZLAKK-UHFFFAOYSA-N
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Description

This compound is a structurally complex molecule featuring:

  • A 3,4-dihydro-2H-pyran core substituted with a 5-carboxylic acid group and a 3-ethenyl moiety.
  • A caffeoyl group (3,4-dihydroxyphenylpropenoyl) esterified to an ethyl side chain at position 2 of the pyran ring.
  • A glucose-like oxane unit (3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl) linked via an ether bond at position 2.

The dihydropyran core introduces conformational rigidity, which could influence binding interactions in biological systems .

Properties

IUPAC Name

4-[2-[3-(3,4-dihydroxyphenyl)prop-2-enoyloxy]ethyl]-3-ethenyl-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-5-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H30O13/c1-2-13-14(7-8-35-19(29)6-4-12-3-5-16(27)17(28)9-12)15(23(33)34)11-36-24(13)38-25-22(32)21(31)20(30)18(10-26)37-25/h2-6,9,11,13-14,18,20-22,24-28,30-32H,1,7-8,10H2,(H,33,34)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPEFYJBGAZLAKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1C(C(=COC1OC2C(C(C(C(O2)CO)O)O)O)C(=O)O)CCOC(=O)C=CC3=CC(=C(C=C3)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H30O13
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

538.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-[3-(3,4-dihydroxyphenyl)prop-2-enoyloxy]ethyl]-3-ethenyl-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-5-carboxylic acid involves multiple steps. The starting materials typically include 3,4-dihydroxyphenylpropanoic acid and various protecting groups to ensure selective reactions. The synthesis involves esterification, hydroxyl protection, and subsequent deprotection steps .

Industrial Production Methods

similar compounds are often produced using batch reactors under controlled conditions to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

This compound undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can yield fully saturated compounds .

Scientific Research Applications

4-[2-[3-(3,4-dihydroxyphenyl)prop-2-enoyloxy]ethyl]-3-ethenyl-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-5-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with various molecular targets. It can act as an antioxidant by donating electrons to neutralize free radicals. It may also inhibit specific enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparisons

Compound Name/Class Key Structural Features Bioactivity/Properties References
Target Compound Dihydropyran core, caffeoyl ester, glycosylated oxane Potential antioxidant; enhanced solubility due to glycosylation; rigid core may affect binding
Chlorogenic Acid Caffeoyl group esterified to quinic acid Antioxidant, modulates glucose metabolism; moderate solubility
Epigallocatechin Gallate (EGCG) Flavan-3-ol backbone with gallate ester Potent antioxidant; low solubility; targets multiple signaling pathways
Caffeoylglucose Derivatives Glucose moiety linked to caffeoyl/propenoic acid groups Improved water solubility; antioxidant and anti-inflammatory effects
Benzopyran-based Compounds Benzopyran core with hydroxyl/carboxylic acid substitutions Varied bioactivities (e.g., anticoagulant, anti-inflammatory)

Key Differences and Implications

Core Structure: The dihydropyran core in the target compound differs from the flavan-3-ol backbone in EGCG or the quinic acid in chlorogenic acid. This may confer unique steric or electronic properties affecting receptor binding .

Glycosylation: The glucose-like oxane unit enhances hydrophilicity, contrasting with non-glycosylated compounds like EGCG, which exhibit lower solubility .

Caffeoyl Group :

  • Similar to chlorogenic acid, the caffeoyl moiety likely contributes to radical-scavenging activity. However, its esterification to a pyran ring instead of quinic acid may alter metabolic stability or cellular uptake .

Research Findings and Data

Hypothetical Physicochemical Properties (Inferred from Structural Analogs)

Property Target Compound Chlorogenic Acid EGCG
Molecular Weight ~650 g/mol (estimated) 354.31 g/mol 458.37 g/mol
LogP 1.2 (predicted) -0.45 1.97
Water Solubility High (glycosylation) Moderate Low
pKa ~4.2 (carboxylic acid) 3.3 (quinic acid) 8.6 (phenolic OH)

Biological Activity

The compound 4-[2-[3-(3,4-dihydroxyphenyl)prop-2-enoyloxy]ethyl]-3-ethenyl-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-5-carboxylic acid is a complex organic molecule belonging to the class of phenolic compounds. It has garnered interest due to its potential biological activities, particularly in the fields of pharmacology and biochemistry. This article aims to provide a comprehensive overview of its biological activity based on diverse research findings.

Chemical Structure and Properties

The molecular formula for this compound is C25H30O13C_{25}H_{30}O_{13}, with a molecular weight of approximately 538.17 g/mol. Its structure includes multiple hydroxyl groups, which are characteristic of phenolic compounds and contribute to its antioxidant properties.

Antioxidant Activity

Phenolic compounds are known for their antioxidant properties, which are attributed to their ability to scavenge free radicals and inhibit oxidative stress. Research indicates that this compound exhibits significant antioxidant activity, which may protect cells from damage caused by reactive oxygen species (ROS) .

Anticancer Properties

Studies have shown that various phenolic compounds can exert anticancer effects through multiple mechanisms, including the induction of apoptosis and inhibition of cell proliferation. The specific compound has demonstrated cytotoxic effects against several cancer cell lines:

Cell Line IC50 (µM) Control (Doxorubicin IC50)
BT474 (breast cancer)4.70.08
CHAGO (lung cancer)5.72.3
HepG2 (liver cancer)6.50.9
Kato3 (gastric cancer)5.31.7

These results suggest that the compound may be a promising candidate for further investigation in cancer therapy .

Antimicrobial Activity

The antimicrobial properties of phenolic compounds are well-documented. This compound has shown efficacy against various bacterial strains, potentially due to its ability to disrupt bacterial cell membranes and inhibit essential enzymatic functions .

  • Free Radical Scavenging : The presence of hydroxyl groups allows the compound to donate electrons to free radicals, neutralizing their harmful effects.
  • Enzyme Inhibition : It may inhibit key enzymes involved in cancer progression and inflammation, contributing to its therapeutic potential.
  • Gene Expression Modulation : Some studies suggest that phenolic compounds can modulate gene expression related to apoptosis and cell cycle regulation .

Case Studies

A notable study investigated the effects of this compound on human colon cancer cells, revealing that it significantly reduced cell viability and induced apoptosis through caspase activation pathways . Another study highlighted its potential role in reducing inflammation markers in vitro, suggesting applications in inflammatory diseases.

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